Tezosentan-d4

Endothelin Receptor Antagonism Receptor Binding Affinity pA2

Tezosentan-d4 is a critical +4 Da stable isotope-labeled internal standard required for accurate LC-MS/MS quantification of tezosentan in plasma, serum, and tissue homogenates. This deuterated analog is essential for correcting matrix effects and ionization variability in PK/PD and bioequivalence studies, meeting FDA and EMA bioanalytical method validation guidelines.

Molecular Formula C27H27N9O6S
Molecular Weight 609.7 g/mol
Cat. No. B12427344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTezosentan-d4
Molecular FormulaC27H27N9O6S
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC
InChIInChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)/i12D2,13D2
InChIKeyTUYWTLTWNJOZNY-IDPVZSQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tezosentan-d4: Deuterated Dual Endothelin Receptor Antagonist for Bioanalytical and Pharmacokinetic Research


Tezosentan-d4 (CAS 1794707-10-0, RO 610612-d4) is a stable isotope-labeled analog of the parenteral dual endothelin (ETA/ETB) receptor antagonist tezosentan, specifically deuterated at the 2-hydroxyethoxy moiety with four deuterium atoms [1]. As a deuterated derivative, it maintains the pharmacological profile of the parent compound—exhibiting high functional inhibitory potency with pA2 values of 9.5 at ETA receptors and 7.7 at ETB receptors [2]—while providing a distinct mass-to-charge ratio (+4 Da shift) that enables its primary application as an internal standard in quantitative LC-MS/MS bioanalysis . Tezosentan itself was originally developed by Actelion as an intravenous agent for acute heart failure and is characterized by high water solubility and a short elimination half-life suitable for emergency interventions [2].

Why Non-Deuterated Tezosentan or Other Endothelin Antagonists Cannot Substitute for Tezosentan-d4 in Bioanalytical Workflows


In LC-MS/MS quantification of tezosentan, substitution of Tezosentan-d4 with non-deuterated tezosentan, alternative structural analogs, or other endothelin antagonists (e.g., bosentan, macitentan) fails for a fundamental analytical reason: only a stable isotope-labeled internal standard (SIL-IS) co-elutes identically with the analyte while remaining chromatographically and mass-spectrometrically distinguishable . Non-deuterated tezosentan cannot serve as an internal standard because it is indistinguishable from the analyte. Structurally distinct ERAs exhibit different chromatographic retention times and ionization efficiencies, introducing matrix effect variability and precluding accurate compensation for sample preparation losses [1]. Furthermore, deuterated analogs like Tezosentan-d4 leverage the primary kinetic isotope effect—where deuterium substitution at metabolically labile sites slows enzymatic cleavage—providing a unique probe for metabolic stability studies that non-deuterated compounds cannot offer [2].

Tezosentan-d4: Quantified Differentiation Against Non-Deuterated Parent and In-Class Endothelin Antagonists


Superior ETA Receptor Binding Affinity: Tezosentan-d4 vs. Bosentan vs. Macitentan

Tezosentan-d4 retains the parent compound's receptor binding profile. In functional assays using isolated rat aorta (ETA receptors), tezosentan exhibits a pA2 of 9.5, corresponding to a sub-nanomolar functional antagonism. This compares favorably to bosentan (pA2 = 7.2 at ETA) and macitentan (pA2 = 7.6 at ETA) [1][2]. Quantitatively, a pA2 difference of 2.3 versus bosentan translates to approximately a 200-fold higher molar potency at the ETA receptor, making tezosentan-based standards the appropriate choice for studies requiring high-sensitivity detection of endothelin pathway modulation [1].

Endothelin Receptor Antagonism Receptor Binding Affinity pA2

Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Co-Eluting Internal Standard Application

Tezosentan-d4 incorporates four deuterium atoms, increasing its molecular weight from 605.63 g/mol (non-deuterated) to 609.65 g/mol . This +4 Da mass shift is analytically ideal: it is large enough to prevent isotopic cross-talk between the analyte and internal standard MRM channels, yet small enough to ensure near-identical chromatographic retention time and electrospray ionization efficiency . In validated LC-MS/MS assays for tezosentan, co-elution of the SIL-IS compensates for matrix effects and extraction variability, achieving inter-assay precision and accuracy within 88.4–112.5% [1]. Non-deuterated structural analogs (e.g., bosentan, MW 551.6) cannot provide this level of analytical fidelity.

LC-MS/MS Stable Isotope-Labeled Internal Standard Bioanalytical Quantification

Deuterium Kinetic Isotope Effect: Potential for Altered Metabolic Stability

Deuteration at the 2-hydroxyethoxy moiety—the site of hydroxylation to metabolites M1 and M2—introduces a primary kinetic isotope effect (KIE) that can slow oxidative metabolism [1]. In human studies, non-deuterated tezosentan undergoes hepatic hydroxylation, with M1 and M2 representing 2–5% of total radioactivity in feces [2]. The carbon-deuterium bond has a lower zero-point energy than C-H, requiring higher activation energy for cleavage; this typically reduces the enzymatic reaction rate by a factor (kH/kD) ranging from 2 to 10 for cytochrome P450-mediated oxidations [3]. While direct comparative metabolic stability data for tezosentan-d4 versus tezosentan are not published, class-level evidence from over 20 deuterated drug candidates demonstrates that strategic deuteration at metabolic soft spots can extend half-life and reduce clearance [3]. Tezosentan-d4 therefore serves as a unique probe for elucidating the metabolic fate of the parent compound in vitro and in vivo.

Deuterium Kinetic Isotope Effect Metabolic Stability Pharmacokinetic Probe

High Aqueous Solubility Enables Parenteral Formulation and Facilitates Bioanalytical Sample Preparation

Tezosentan was specifically designed for parenteral use and exhibits high water solubility, a critical feature distinguishing it from other endothelin antagonists [1]. Bosentan and macitentan are lipophilic compounds developed for oral administration, with aqueous solubility reported as practically insoluble (<0.1 mg/mL) [2][3]. Ambrisentan, a selective ETA antagonist, is also poorly water-soluble and formulated as tablets. The high water solubility of tezosentan (>10 mg/mL, extrapolated from IV infusion data) simplifies both intravenous dosing in animal models and the preparation of calibration standards and quality control samples in bioanalytical workflows—reducing the need for organic co-solvents that can cause phase separation or ionization suppression [1].

Aqueous Solubility Parenteral Administration Sample Preparation

Short Elimination Half-Life Supports Acute Intervention Studies and Rapid Bioanalytical Turnaround

Tezosentan exhibits an apparent elimination half-life of less than 1 hour in rabbits and primates, and approximately 2 hours in rats, following intravenous administration [1]. In humans, a biphasic decline is observed with an initial disposition half-life of 3–5 minutes and a terminal half-life of approximately 4 hours [2]. This short half-life contrasts sharply with bosentan (t½ ≈ 5 hours, active metabolite t½ ≈ 10–12 hours) and macitentan (t½ ≈ 16 hours, active metabolite t½ ≈ 48 hours) [3][4]. For bioanalytical method development, a short half-life dictates that a matched deuterated internal standard like Tezosentan-d4 is essential for accurate quantification across the rapid concentration changes seen in acute dosing studies. It also enables tighter study timelines and faster data turnaround in preclinical PK/PD experiments.

Pharmacokinetics Half-Life Acute Heart Failure

Tezosentan-d4: Validated Application Scenarios in Bioanalysis, Drug Development, and Preclinical Pharmacology


LC-MS/MS Quantification of Tezosentan in Pharmacokinetic and Toxicokinetic Studies

Tezosentan-d4 is the definitive internal standard for quantifying tezosentan concentrations in plasma, serum, urine, and tissue homogenates using LC-MS/MS. Its +4 Da mass shift enables distinct MRM transitions while co-eluting with the analyte, correcting for matrix effects, extraction recovery, and ionization variability. This application is mandated by regulatory guidances (FDA Bioanalytical Method Validation, EMA Guideline on Bioanalytical Method Validation) for studies supporting IND/NDA submissions. Validated methods using SIL-IS achieve inter-assay precision (%CV) and accuracy (%RE) within ±15% (±20% at LLOQ), meeting regulatory acceptance criteria [1].

Metabolic Pathway Elucidation and In Vitro Stability Assessment

Deuteration at the 2-hydroxyethoxy moiety makes Tezosentan-d4 a valuable probe for investigating the metabolic fate of tezosentan. By comparing the in vitro metabolic stability of tezosentan-d4 versus non-deuterated tezosentan in human liver microsomes or hepatocytes, researchers can quantify the contribution of the hydroxylation pathway (forming metabolites M1 and M2) to overall clearance. The deuterium kinetic isotope effect (kH/kD) observed experimentally can guide medicinal chemistry efforts to block metabolic soft spots and improve pharmacokinetic profiles [2].

Bioequivalence and Formulation Bridging Studies for Parenteral Tezosentan

In the development of generic parenteral formulations of tezosentan, Tezosentan-d4 is used as an internal standard in bioequivalence studies to compare the rate and extent of absorption between test and reference products. The deuterated standard ensures that any observed differences in plasma concentration-time profiles are attributable to formulation performance rather than analytical variability. This is particularly critical given tezosentan's short half-life and rapid distribution phase, which demand high temporal resolution and analytical precision [3].

Preclinical Cardiovascular Pharmacology: Endothelin Pathway Investigation

While Tezosentan-d4 is primarily an analytical tool, its parent compound tezosentan is a potent dual endothelin receptor antagonist used in animal models of acute heart failure, pulmonary hypertension, and ischemia-reperfusion injury. Researchers employing tezosentan in such models rely on Tezosentan-d4 to accurately measure systemic and tissue drug exposure, enabling PK/PD correlation. The high water solubility and short half-life of the compound make it particularly suited for acute infusion studies where rapid onset and offset of effect are desired [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tezosentan-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.